ACE Inhibitor Potency: Equipotent to Captopril and Enalapril
In a head-to-head comparison of ACE inhibitor pharmacophores, the replacement of L-proline with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) in both sulfhydryl and non-sulfhydryl inhibitor series yielded compounds with in vitro and in vivo potency equal to the clinical standards captopril and enalapril [1]. The Oic-containing compound CI-907 (indolapril) demonstrated specific, potent, and orally active ACE inhibition and advanced to clinical evaluation, confirming the scaffold's ability to fully substitute for proline without loss of pharmacological activity [2].
| Evidence Dimension | ACE Inhibitory Activity |
|---|---|
| Target Compound Data | Equipotent to captopril and enalapril |
| Comparator Or Baseline | Captopril (IC50 = 0.07 μM) and enalapril |
| Quantified Difference | No significant difference in potency (equipotent) |
| Conditions | In vitro ACE inhibition assays and in vivo hypertensive rat models; Oic incorporated into sulfhydryl and non-sulfhydryl inhibitor backbones |
Why This Matters
This equivalence demonstrates that Oic is a validated, proline-replacing scaffold in clinically relevant ACE inhibitors, justifying its procurement for medicinal chemistry programs targeting the renin-angiotensin system.
- [1] Blankley, C. J., Hodges, J. C., Klutchko, S. R., Himmelsbach, R. J., Chucholowski, A., Connolly, C. J., ... & Sircar, I. (1987). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 30(6), 992–998. View Source
- [2] Blankley, C. J., Hodges, J. C., Klutchko, S. R., Himmelsbach, R. J., Chucholowski, A., Connolly, C. J., ... & Sircar, I. (1987). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 30(6), 992–998. View Source
